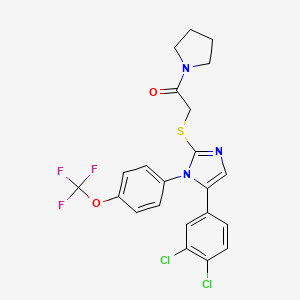
2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H18Cl2F3N3O2S and its molecular weight is 516.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a thioether linkage and multiple aromatic rings, which are often associated with biological activity against various diseases, including cancer and bacterial infections. This article explores the biological activities attributed to this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C24H16Cl2F3N3O2S, with a molecular weight of approximately 538.4 g/mol. The structure can be represented as follows:
Anticancer Activity
Research has indicated that compounds containing imidazole and thioether functionalities exhibit promising anticancer properties. For instance, derivatives of imidazole have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that similar compounds displayed IC50 values ranging from 6.2 μM against colon carcinoma (HCT-116) to 27.3 μM against human breast cancer (T47D) cells . The presence of electron-withdrawing groups, such as trifluoromethyl, enhances the anticancer activity by stabilizing reactive intermediates during metabolic processes.
Antibacterial Activity
The compound's structural features suggest potential antibacterial properties. Analogues of imidazole derivatives have been explored as novel antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The presence of two aryl rings and specific substituents has been linked to enhanced antibacterial efficacy . Preliminary studies indicate that compounds with similar structures can effectively inhibit bacterial growth, making them candidates for further development.
Study 1: Anticancer Evaluation
In a recent study, the compound was tested against several cancer cell lines, revealing that it significantly inhibited the growth of both HCT-116 and T47D cells. The mechanism was proposed to involve the induction of apoptosis through mitochondrial pathways, which was confirmed by flow cytometry analysis showing increased Annexin V staining .
Study 2: Antibacterial Screening
Another investigation focused on the antibacterial properties of imidazole derivatives similar to our compound. The results showed that these compounds had comparable activity to standard antibiotics like chloramphenicol in inhibiting pathogenic bacteria, suggesting that our compound could be a lead candidate for developing new antibacterial therapies .
Data Table: Biological Activity Summary
属性
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2F3N3O2S/c23-17-8-3-14(11-18(17)24)19-12-28-21(33-13-20(31)29-9-1-2-10-29)30(19)15-4-6-16(7-5-15)32-22(25,26)27/h3-8,11-12H,1-2,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTNDDGUHRFSLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














